molecular formula C7H12N4S B1348868 1-Cyclohexyl-1H-tetrazole-5-thiol CAS No. 49847-44-1

1-Cyclohexyl-1H-tetrazole-5-thiol

Cat. No. B1348868
CAS RN: 49847-44-1
M. Wt: 184.26 g/mol
InChI Key: UFYPTOJTJONMJG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-tetrazole-5-thiol (CHT) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a pungent odor. The compound has a CAS Number of 49847-44-1 and a molecular weight of 184.27 .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-1H-tetrazole-5-thiol can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . It is involved in regioselective formal hydroamination of styrenes, forming tetrazolothione moieties in an atom-economical manner.


Molecular Structure Analysis

The molecular formula of 1-Cyclohexyl-1H-tetrazole-5-thiol is C7H12N4S . The InChI code is 1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12) and the InChI key is UFYPTOJTJONMJG-UHFFFAOYSA-N . The canonical SMILES structure is C1CCC(CC1)N2C(=S)N=NN2 .


Chemical Reactions Analysis

1-Cyclohexyl-1H-tetrazole-5-thiol is involved in regioselective formal hydroamination of styrenes, forming tetrazolothione moieties in an atom-economical manner. This process may occur through hydrothiolation followed by rearrangement to the hydroamination products.


Physical And Chemical Properties Analysis

The compound has a melting point of 103°C . It has a molecular weight of 184.26 g/mol . The compound has a computed XLogP3-AA of 3.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are 184.07826757 g/mol . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Chemical Synthesis and Modification

1-Cyclohexyl-1H-tetrazole-5-thiol is involved in regioselective formal hydroamination of styrenes, forming tetrazolothione moieties in an atom-economical manner. This process may occur through hydrothiolation followed by rearrangement to the hydroamination products (Savolainen, Han, & Wu, 2014).

Antibacterial Properties

Research indicates that derivatives of 1-Cyclohexyl-1H-tetrazole-5-thiol show significant antibacterial activity. Specific derivatives have demonstrated high inhibition activity against E. coli and Staphylococcus aureus (Mekky & Thamir, 2019).

Application in Materials Science

Studies on Mercury(II) 1-Phenyl-1H-tetrazol-5-thiol and carbon nanotube complexes reveal their potential in hydrogen storage, with a notably high H2 storage capacity (Al-Janabi, Al-Samrai, & Alheety, 2020).

Drug Synthesis Intermediates

The compound has been used as an intermediate in the synthesis of drugs that inhibit platelet aggregation, highlighting its significance in pharmaceutical applications (Yi, 2003).

Corrosion Inhibition

Research on tetrazole derivatives, including 1-Cyclohexyl-1H-tetrazole-5-thiol, has shown their effectiveness as corrosion inhibitors for metals like aluminum in acidic solutions. This application is vital for industrial processes where metal corrosion is a concern (Khaled & Al‐qahtani, 2009).

Safety And Hazards

The safety information for 1-Cyclohexyl-1H-tetrazole-5-thiol is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . Contaminated work clothing should not be allowed out of the workplace . It is also advised to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-cyclohexyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPTOJTJONMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351749
Record name 1-Cyclohexyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-1H-tetrazole-5-thiol

CAS RN

49847-44-1
Record name 49847-44-1
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Record name 1-Cyclohexyl-1H-tetrazole-5-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
MS Kim, LA Buisson, DA Heathcote, D Christopher…
Number of citations: 0
J Němeček, P Sychra, M Macháček, M Benková… - European journal of …, 2017 - Elsevier
… The product was prepared via Method A, and 1-cyclohexyl-1H-tetrazole-5-thiol (13g) was used as the reactant. The reaction mixture was heated for 20 h. The product was purified using …
Number of citations: 43 www.sciencedirect.com

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